m-PEG6-2-methylacrylate

Vue d'ensemble

Description

m-PEG6-2-methylacrylate: is a polyethylene glycol-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: m-PEG6-2-methylacrylate is synthesized by incorporating a methylacrylate group into a polyethylene glycol chain. The methylacrylate group reacts with amines and thiols through Michael addition reactions .

Industrial Production Methods: The industrial production of this compound involves the reaction of polyethylene glycol with methylacrylate under controlled conditions to ensure high purity and yield. The reaction is typically carried out in the presence of a base catalyst to facilitate the Michael addition reaction .

Analyse Des Réactions Chimiques

Types of Reactions:

Michael Addition Reactions: m-PEG6-2-methylacrylate undergoes Michael addition reactions with amines and thiols

Polymerization Reactions: The methylacrylate group can participate in polymerization reactions to form various polymeric structures.

Common Reagents and Conditions:

Reagents: Amines, thiols, and bases (e.g., sodium hydroxide) are commonly used in reactions involving this compound

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates and yields

Major Products:

Applications De Recherche Scientifique

Scientific Research Applications

1.1. PROTAC Development

- Mechanism of Action : m-PEG6-2-methylacrylate acts as a linker that connects two ligands: one that targets the protein of interest and another that binds to an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway.

- Impact on Protein Regulation : By enabling the precise control over protein levels, this compound is instrumental in studying protein-protein interactions and cellular signaling pathways.

1.2. Polymer Chemistry

- Synthesis of Novel Polymers : The methylacrylate group in this compound allows for participation in various polymerization reactions, leading to the development of new polymeric materials with enhanced properties such as biocompatibility and water solubility.

- Hydrogel Formation : this compound can be used to create hydrogels that are utilized in drug delivery systems, wound healing applications, and tissue engineering .

Biomedical Applications

2.1. Drug Development

- Targeted Therapy : The use of this compound in PROTACs is particularly promising for developing targeted therapies against cancer and neurodegenerative disorders by selectively degrading disease-related proteins .

2.2. Gene Delivery Systems

- Enhanced Cellular Uptake : this compound can be employed in the design of drug delivery systems that enhance the cellular uptake of therapeutic agents, including RNA and DNA molecules, through its PEGylation properties .

Industrial Applications

3.1. Biocompatible Materials

- Medical Devices : The compound's ability to enhance biocompatibility makes it suitable for use in medical devices such as implants and drug delivery systems .

3.2. Polymer Modification

- Surface Modification : this compound can be used to modify surfaces to improve their hydrophilicity and reduce protein adsorption, which is crucial for various biomedical applications.

Case Studies

Mécanisme D'action

m-PEG6-2-methylacrylate functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . This selective protein degradation mechanism is mediated through the ubiquitin-proteasome system within cells .

Comparaison Avec Des Composés Similaires

- m-PEG4-2-methylacrylate

- m-PEG8-2-methylacrylate

- m-PEG12-2-methylacrylate

Comparison: m-PEG6-2-methylacrylate is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between water solubility and linker flexibility . Compared to shorter or longer polyethylene glycol chains, this compound offers enhanced biocompatibility and improved performance in PROTAC applications .

Activité Biologique

m-PEG6-2-methylacrylate is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, thereby providing a novel approach to drug development, particularly in oncology and other diseases where protein dysregulation is a factor.

- Molecular Formula : C17H32O8

- Molecular Weight : 368.43 g/mol

- CAS Number : 21421558

These properties highlight its suitability for biochemical applications, particularly in drug delivery and protein degradation strategies.

The biological activity of this compound primarily revolves around its role as a linker in PROTAC technology. PROTACs utilize this compound to connect a ligand that binds to the target protein and an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This mechanism allows for precise control over protein levels within cells, offering therapeutic benefits in conditions such as cancer where specific proteins are overexpressed or mutated.

Research Findings

Recent studies have explored the efficacy of PROTACs utilizing this compound in various cellular models:

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that PROTACs incorporating this compound effectively reduced target protein levels, leading to decreased cell viability and proliferation. For example, a study highlighted the degradation of the BCR-ABL fusion protein in chronic myeloid leukemia cells, resulting in significant apoptosis .

- In Vivo Efficacy : Animal models have shown that PROTACs with this compound can effectively target and degrade oncogenic proteins, leading to tumor regression. In one study, mice treated with a PROTAC targeting an oncogenic transcription factor exhibited reduced tumor growth compared to controls .

- Safety Profile : Toxicity assessments indicate that this compound-based PROTACs have favorable safety profiles, with minimal off-target effects observed in preliminary studies .

Case Studies

Propriétés

IUPAC Name |

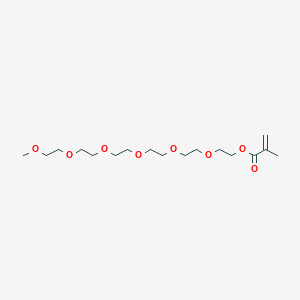

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O8/c1-16(2)17(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h1,4-15H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSGBTSAXJGUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.